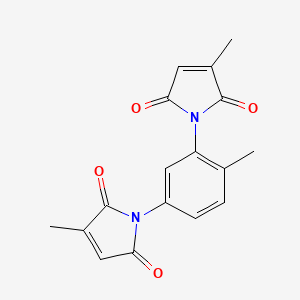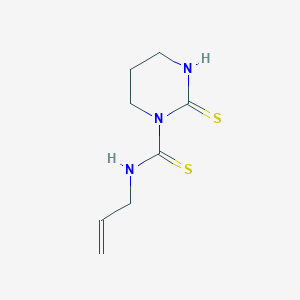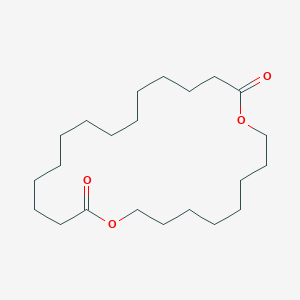![molecular formula C14H13O6- B14301431 2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate CAS No. 113355-20-7](/img/structure/B14301431.png)
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acryloyloxy group, a propoxy group, and a benzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate typically involves the esterification reaction between 4-(6-acryloyloxy-hexyloxy)-benzoic acid and an appropriate alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzoate groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate has several scientific research applications, including:
Materials Science: It is used in the synthesis of polymers and copolymers with specific properties, such as enhanced mechanical strength or thermal stability.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential use in drug delivery systems and as a component in bioactive materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Acryloyloxy-hexyloxy)-benzoic acid
- 2-(Acryloyloxy)ethyl benzoate
- 2-(Methacryloyloxy)propoxy benzoate
Uniqueness
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical propertiesIts ability to undergo polymerization and form stable esters makes it particularly valuable in materials science and biomedical research .
Eigenschaften
| 113355-20-7 | |
Molekularformel |
C14H13O6- |
Molekulargewicht |
277.25 g/mol |
IUPAC-Name |
2-(2-prop-2-enoyloxypropoxycarbonyl)benzoate |
InChI |
InChI=1S/C14H14O6/c1-3-12(15)20-9(2)8-19-14(18)11-7-5-4-6-10(11)13(16)17/h3-7,9H,1,8H2,2H3,(H,16,17)/p-1 |
InChI-Schlüssel |
RTOMIYMZGQUKIW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(COC(=O)C1=CC=CC=C1C(=O)[O-])OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



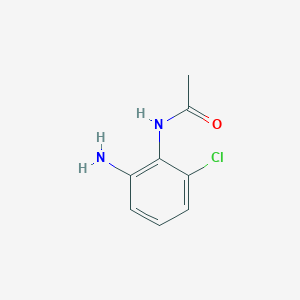
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/no-structure.png)
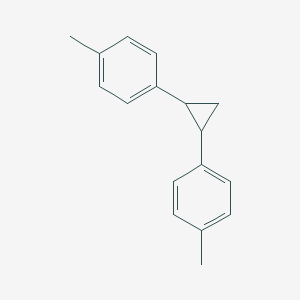

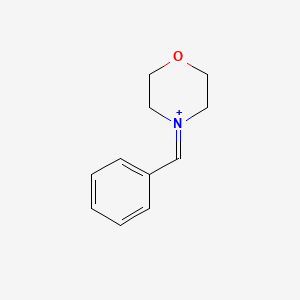
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
